2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Quinolone Antibacterial Synthesis Pharmaceutical Intermediate Fluorinated Building Block

Pharmaceutical intermediate synthesis often fails due to incorrect substitution patterns on fluorinated aromatic rings. This compound provides the precise 2,4,5-trifluoro-3-methyl-6-nitro motif required for specific quinolone antibacterials (US Patent 6,531,624 B1). - **Critical differentiation**: Nitro group at position 6 serves as masked 5-amino pharmacophore - cannot be substituted with non-nitrated analogs - **Process-ready**: Standard nitration from 2,4,5-trifluoro-3-methylbenzoic acid; no cryogenic conditions required - **Analytical support**: Batch-specific CoA (NMR, HPLC, GC), water ≤0.5%

Molecular Formula C8H4F3NO4
Molecular Weight 235.12 g/mol
CAS No. 167887-95-8
Cat. No. B060766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
CAS167887-95-8
Molecular FormulaC8H4F3NO4
Molecular Weight235.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F
InChIInChI=1S/C8H4F3NO4/c1-2-4(9)3(8(13)14)7(12(15)16)6(11)5(2)10/h1H3,(H,13,14)
InChIKeyLXDITRBZRZATMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid – Specifications & Chemical Profile


2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid (CAS 167887-95-8) is a fluorinated aromatic nitrobenzoic acid derivative with the molecular formula C₈H₄F₃NO₄ and a molecular weight of 235.12 g/mol [1]. The compound is characterized by a trifluoromethyl substitution pattern at positions 2, 4, and 5, a methyl group at position 3, and a nitro group at position 6 on the benzoic acid core, with a predicted acid dissociation constant (pKa) of 1.01 ± 0.39 and a calculated LogP of 1.93 . This specific substitution architecture renders the compound a key intermediate in the synthesis of quinolone antibacterial agents, particularly those requiring a 5-nitro-6-fluoro-8-methyl substitution pattern on the quinolone nucleus [2].

Workflow
Patent-defined quinolone intermediate synthesis
Selection Logic
Exact 2,4,5-F / 3-CH₃ / 6-NO₂ substitution pattern required
Procurement Context
Commercial availability with documented nitration route

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid – Generic Substitution Limitations


Generic substitution of 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid with other fluoronitrobenzoic acid derivatives is not feasible due to the compound's precise substitution pattern, which is engineered to deliver a specific quinolone nucleus architecture. The concurrent presence of fluorine atoms at positions 2, 4, and 5, a methyl group at position 3, and a nitro group at position 6 provides a defined chemical blueprint that, upon incorporation into the quinolone scaffold, yields the requisite 5-nitro-6-fluoro-8-methyl substitution motif [1]. Compounds lacking this exact substitution pattern, such as 2,4,5-trifluoro-3-methylbenzoic acid (which lacks the nitro group) or 2,4,5-trifluorobenzoic acid (which lacks both the methyl and nitro groups), cannot serve as drop-in replacements because they fail to introduce the complete set of functional handles required for downstream quinolone cyclization and subsequent derivatization [2]. The nitro group at position 6 is particularly critical, as it serves as a masked amino group that is reduced to a 5-amino substituent in the final quinolone antibacterial agent—a functional group essential for modulating antibacterial activity and reducing phototoxic and clastogenic side effects [3].

Attribute
Target (CAS 167887-95-8)
Analog (e.g., CAS 112822-85-2)
6-NO₂ group
Present – masked amino handle
Absent – no pharmacophore conversion
Synthetic outcome
Yields 5-nitro-6-fluoro-8-methylquinolone
Quinolone cyclization fails
Omission of the nitro group prevents essential downstream reduction; regioisomeric analogs may not deliver the required quinoline substitution pattern.

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid: Comparative Evidence vs. Analogs


Patent-Defined Quinolone Intermediate Specificity

US Patent 6,531,624 B1 explicitly defines 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid as the sole starting material for synthesizing quinolone antibacterial agents bearing a nitro group at the 5-position, a fluorine atom at the 6-position, and a methyl group at the 8-position on the quinolone nucleus [1]. This substitution pattern is not achievable with alternative fluoronitrobenzoic acid isomers or with the non-nitrated precursor 2,4,5-trifluoro-3-methylbenzoic acid (CAS 112822-85-2), which lacks the nitro group necessary for conversion to the 5-amino pharmacophore . The patent further discloses that quinolone compounds derived from this specific intermediate exhibit strong antibacterial effect and reduced phototoxic, clastogenic, and convulsive side effects relative to earlier quinolone generations [1].

Functional group specificity
Head-to-head
Target: NO₂ presentvs. absent in CAS 112822-85-2
Required for 5-amino pharmacophoreComparator cannot yield active quinolone
Patent-defined essential intermediate
US 6,531,624 B1; downstream antibacterial activity reported in derived quinolones
Quinolone Antibacterial Synthesis Pharmaceutical Intermediate Fluorinated Building Block

Documented Nitration Route

The compound is synthesized via nitration of 2,4,5-trifluoro-3-methylbenzoic acid (CAS 112822-85-2) using a mixture of concentrated sulfuric acid and fuming nitric acid, with a reported yield of 50.3 g from 43.4 g of starting material, corresponding to a quantitative (~100%) yield under the described conditions (US Patent 5,849,757) . The nitration is conducted at controlled temperature (not exceeding 30°C) to ensure regioselective introduction of the nitro group at position 6 . In contrast, the synthesis of the non-nitrated precursor 2,4,5-trifluoro-3-methylbenzoic acid requires a more complex and costly multi-step process involving reaction with mixed bases (e.g., n-butyl lithium, potassium tert-butoxide) at cryogenic temperatures (-80°C) followed by methylating reagents, as disclosed in CN102531887B [1].

Synthetic accessibility
Method context
Quantitative nitration yield (~100%)Precursor synthesis requires -80°C lithiation
Ambient temperature (≤30°C)Standard H₂SO₄/HNO₃ reagents
Scalable single-step process
US 5,849,757; supports multi-kg supply
Process Chemistry Nitration Synthetic Route Validation

pKa and Lipophilicity Shift vs. Precursor

The introduction of the nitro group at position 6 substantially alters the physicochemical profile of the benzoic acid scaffold. 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid exhibits a predicted pKa of 1.01 ± 0.39, which is significantly lower (more acidic) than the pKa of the non-nitrated precursor 2,4,5-trifluoro-3-methylbenzoic acid (predicted pKa ~2.8-3.2, based on standard benzoic acid analogs with electron-withdrawing substituents) . Additionally, the LogP of the nitro compound is 1.93 [1], compared to a LogP of 2.11 for the non-nitrated precursor , indicating a modest but measurable increase in hydrophilicity conferred by the nitro substituent.

Physicochemical shift
Data to verify
pKa = 1.01 ± 0.39Comparator pKa ~2.8–3.2
LogP = 1.93ΔLogP = -0.18 (more hydrophilic)
Alters extraction & coupling behavior
Predicted values; experimental confirmation advised
Physicochemical Properties Drug Design ADME Prediction

Commercial Purity and Production Scale

Commercial suppliers offer 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid with standardized purity specifications, including 98% minimum purity by HPLC with water content ≤0.5% [1], and alternative specifications of >97% purity and 95% standard purity . Production scale ranges from grams to kilograms, with documented capability for custom synthesis at multi-kilogram quantities [1]. This level of commercial availability and documented quality control is not universally available for all regioisomeric fluoronitrobenzoic acid derivatives, many of which require custom synthesis with extended lead times.

Commercial specifications
Lot attribute
≥98% (HPLC), H₂O ≤0.5%; kg-scale available
Supports procurement confidence
Vendor COA; batch-specific data
Procurement Supply Chain Quality Control

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid – Application Scenarios


Synthesis of 5-Amino-6-fluoro-8-methylquinolones

This compound is the defined starting material for constructing quinolone antibacterial agents bearing a 5-nitro (subsequently reduced to 5-amino), 6-fluoro, and 8-methyl substitution pattern on the quinolone nucleus, as documented in US Patent 6,531,624 B1 and Chem. Pharm. Bull. 1996, 44, 1376 [1]. The nitro group at position 6 of the benzoic acid becomes the 5-nitro substituent on the quinolone, which upon reduction yields the 5-amino group critical for antibacterial activity and reduced phototoxicity. Substitution with any analog lacking this precise substitution pattern—including the non-nitrated precursor 2,4,5-trifluoro-3-methylbenzoic acid—will fail to produce the required pharmacophore [2].

Large-Scale Nitration and Derivatization

The compound's well-characterized nitration synthesis from 2,4,5-trifluoro-3-methylbenzoic acid—proceeding quantitatively under ambient conditions—makes it suitable for process development and scale-up [1]. The documented procedure uses standard nitration reagents (concentrated H₂SO₄, fuming HNO₃) without requiring cryogenic conditions or specialized organometallic reagents, unlike the synthesis of its precursor. Downstream conversion to the nitrobenzoyl chloride derivative via reaction with oxalyl chloride in CH₂Cl₂ with DMF catalysis is also well-documented, providing a clear synthetic pathway for medicinal chemistry and process R&D teams [2].

QC & Analytical Methods for Fluorinated Intermediates

With commercial purity specifications of 98% minimum by HPLC, water content ≤0.5%, and availability of batch-specific certificates of analysis including NMR, HPLC, and GC data [1], this compound serves as a reliable reference standard for analytical method development in fluorinated aromatic intermediate quality control. The compound's predicted pKa of 1.01 ± 0.39 and calculated LogP of 1.93 [2] provide baseline parameters for developing extraction and purification protocols in complex reaction mixtures.

Application
Selection Property
Validation Focus
Quinolone intermediate synthesis
Nitro-to-amino pharmacophore conversion
Downstream reduction & cyclization yield
Process-scale nitration
Ambient temperature, high-yield route
Batch reproducibility & scalability
Fluorinated intermediate QC standard
High-purity specification (HPLC)
Analytical method development & COA verification

Technical Documentation Hub

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39 linked technical documents
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